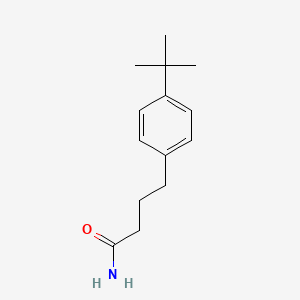
4-(4-Tert-butylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)butanamide, commonly known as tBu-Ph4-But, is a chemical compound with a molecular formula of C16H23NO. It is a white crystalline powder that is soluble in organic solvents. tBu-Ph4-But is a widely studied compound due to its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
Curing of Cyanates with Primary Amines
Research by Bauer and Bauer (2001) delved into the curing reaction of cyanates with primary amines, particularly focusing on the interaction between 4-tert-butyl phenylcyanate and aniline. This study revealed that aryloxy- and arylamino-substituted triazines were the main reaction products, indicating the compound's utility in creating high-performance thermosets used as adhesives, casting, or laminating resins. The findings suggest potential applications in materials science, especially for designing polymers with specific thermal and mechanical properties Bauer & Bauer, 2001.
Highly Active Palladium Catalysts for Suzuki Coupling Reactions
Wolfe et al. (1999) highlighted the use of mixtures involving palladium acetate and o-(di-tert-butylphosphino)biphenyl in catalyzing Suzuki coupling reactions at room temperature. The study underscored the compound's role in facilitating reactions under less stringent conditions, broadening the scope of its applications in organic synthesis and pharmaceutical manufacturing Wolfe, Singer, Yang, & Buchwald, 1999.
Sulfonamide-substituted Iron Phthalocyanine Design
Işci et al. (2014) explored the design and solubility aspects of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine, focusing on its stability and catalytic efficiency in olefin oxidation processes. This research provides insights into the development of novel catalysts for industrial applications, especially in fine chemical synthesis and environmental remediation efforts Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014.
Synthetic Protocols and Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of simple and accessible aryl bromides, including compounds like 4-bromophenyl tert-butyl sulfide, as precursors for developing molecular wires. Their efficient transformation into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires points to the compound's significance in advancing molecular electronics, potentially impacting the fabrication of electronic devices at the nanoscale Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005.
Anxiolytic-like Effect of (S)-WAY 100135
Rodgers and Cole (1994) investigated the anxiolytic-like effects of (S)-WAY 100135, showcasing the relevance of studying derivatives of 4-tert-butylphenyl compounds in pharmaceutical research, particularly for developing new therapeutics for anxiety disorders. This study reflects the compound's potential in neuroscience and pharmacology Rodgers & Cole, 1994.
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-9-7-11(8-10-12)5-4-6-13(15)16/h7-10H,4-6H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNBTQIAMEZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2776974.png)
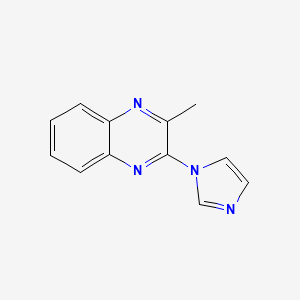
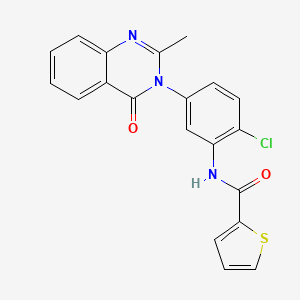
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
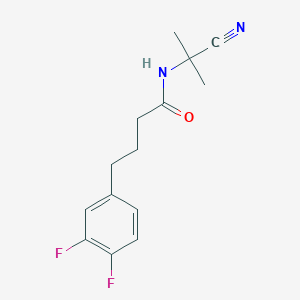
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)


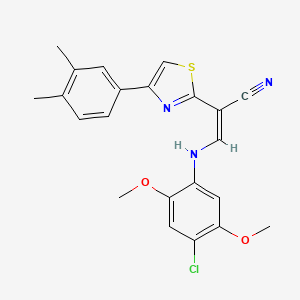
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)
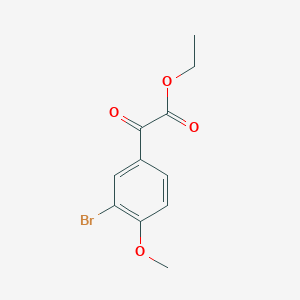
![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
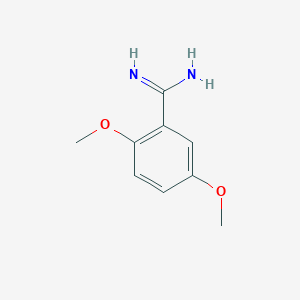
![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)